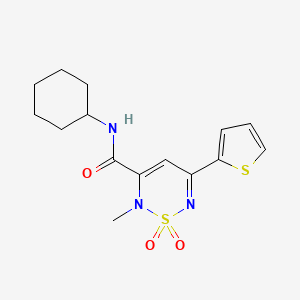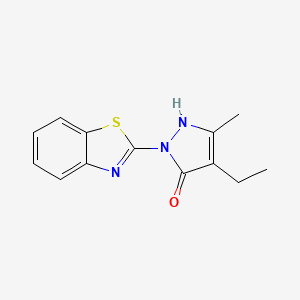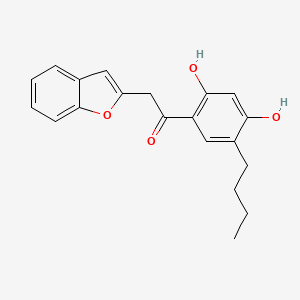![molecular formula C16H23NO3 B4850504 N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B4850504.png)
N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a synthetic compound that has been widely researched for its pharmacological properties. It belongs to the class of drugs known as nicotinic acetylcholine receptor antagonists and has been studied for its potential use in treating various medical conditions.
Mecanismo De Acción
Mecamylamine works by blocking the nicotinic acetylcholine receptors in the brain and peripheral nervous system. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in the reward system of the brain. By blocking the release of dopamine, Mecamylamine reduces the pleasurable effects of nicotine and other addictive substances.
Biochemical and Physiological Effects
Mecamylamine has been shown to have both biochemical and physiological effects. It has been shown to decrease blood pressure by blocking the nicotinic acetylcholine receptors in the sympathetic nervous system. It has also been shown to decrease heart rate and increase the release of norepinephrine, which is a neurotransmitter that is involved in the fight or flight response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecamylamine has several advantages for use in lab experiments. It is a well-studied compound that has been shown to be effective in treating various medical conditions. It is also relatively easy to synthesize and is readily available. However, there are also limitations to its use in lab experiments. It can be toxic at high doses and can have adverse effects on certain organs such as the liver and kidneys.
Direcciones Futuras
There are several future directions for the study of Mecamylamine. One area of research is the development of new drugs that are based on the structure of Mecamylamine. Another area of research is the study of the long-term effects of Mecamylamine on the brain and other organs. Additionally, there is a need for further research into the use of Mecamylamine in the treatment of other medical conditions such as depression and Parkinson's disease.
Conclusion
In conclusion, Mecamylamine is a synthetic compound that has been extensively studied for its pharmacological properties. It has been shown to be effective in treating various medical conditions and has several advantages for use in lab experiments. However, there are also limitations to its use, and further research is needed to fully understand its potential uses and long-term effects.
Aplicaciones Científicas De Investigación
Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating nicotine addiction, hypertension, and Tourette's syndrome. It has also been studied for its potential use in treating depression, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-11-12-20-15-9-7-14(8-10-15)17-16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBWOXGNIKVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4850435.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4850440.png)
![5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4850452.png)

![3,4,5-trimethoxy-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4850473.png)
![5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850479.png)
![1-[2-(ethylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4850483.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4850491.png)
![3-(3-nitrophenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4850496.png)


![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)